6-Chloropyrazin-2-ol
Overview
Description
6-Chloropyrazin-2-ol is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 2nd position on the pyrazine ring.
Mechanism of Action
Target of Action
A structurally similar compound, 2-amino-6-chloropyrazine, has been reported to interact with cyclin-dependent kinase 2 . This protein plays a crucial role in controlling the cell cycle and is essential for meiosis .
Mode of Action
If it shares similarities with 2-Amino-6-Chloropyrazine, it might interact with its target protein to influence the cell cycle
Biochemical Pathways
The biochemical pathways affected by 6-Chloropyrazin-2-ol are currently unknown. Given the potential target of Cyclin-dependent kinase 2, it could be involved in pathways related to cell cycle regulation . .
Result of Action
If it acts similarly to 2-Amino-6-Chloropyrazine, it might influence cell cycle regulation . .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a density of 1.5±0.1 g/cm3, a boiling point of 419.6±40.0 °C at 760 mmHg, and a melting point of 220 °C (dec.)
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloropyrazin-2-ol can be synthesized through several methods. One common approach involves the chlorination of pyrazin-2-ol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Pyrazin-2-ol+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 6-chloropyrazine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 6-Aminopyrazin-2-ol, 6-Thiopyrazin-2-ol.
Oxidation: 6-Chloropyrazin-2-one.
Reduction: 6-Chloropyrazine
Scientific Research Applications
6-Chloropyrazin-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyrazine
- 6-Chloropyrazine-2-amine
- 6-Chloropyrazine-2-thiol
Uniqueness
6-Chloropyrazin-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-chloro-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXVUPFUHQWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626867 | |
Record name | 6-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4925-61-5 | |
Record name | 6-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloropyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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